molecular formula C16H18N4O2S B11076944 (5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11076944
M. Wt: 330.4 g/mol
InChI Key: AUNOKVMBCSIJLW-GZTJUZNOSA-N
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Description

1-PHENYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a piperidinoamino moiety, and a thioxodihydropyrimidinedione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the piperidinoamino moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

1-PHENYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential use as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-PHENYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

6-hydroxy-1-phenyl-5-[(E)-piperidin-1-yliminomethyl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H18N4O2S/c21-14-13(11-17-19-9-5-2-6-10-19)15(22)20(16(23)18-14)12-7-3-1-4-8-12/h1,3-4,7-8,11,22H,2,5-6,9-10H2,(H,18,21,23)/b17-11+

InChI Key

AUNOKVMBCSIJLW-GZTJUZNOSA-N

Isomeric SMILES

C1CCN(CC1)/N=C/C2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O

Canonical SMILES

C1CCN(CC1)N=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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